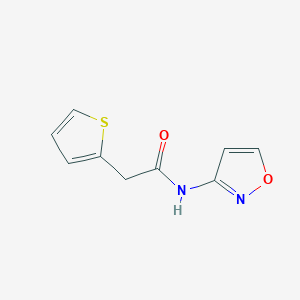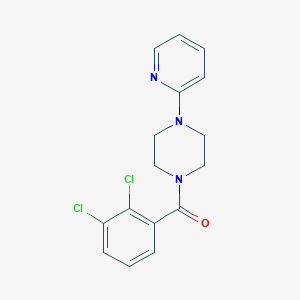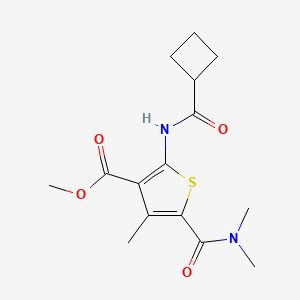
METHYL 2-CYCLOBUTANEAMIDO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
描述
METHYL 2-CYCLOBUTANEAMIDO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its complex structure, which includes a cyclobutane ring, an amido group, a dimethylcarbamoyl group, and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CYCLOBUTANEAMIDO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Cyclobutane Ring: The cyclobutane ring can be introduced through a [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring.
Amidation and Carbamoylation: The amido and dimethylcarbamoyl groups can be introduced through standard amidation and carbamoylation reactions, respectively.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
METHYL 2-CYCLOBUTANEAMIDO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of METHYL 2-CYCLOBUTANEAMIDO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
相似化合物的比较
Similar Compounds
METHYL 2-CYCLOBUTANEAMIDO-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclobutane ring adds strain and reactivity, while the amido and carbamoyl groups provide sites for hydrogen bonding and other interactions.
属性
IUPAC Name |
methyl 2-(cyclobutanecarbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-8-10(15(20)21-4)13(16-12(18)9-6-5-7-9)22-11(8)14(19)17(2)3/h9H,5-7H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIBFNXDHHSVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


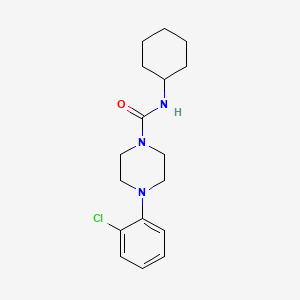
![2-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3489890.png)
![2-{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B3489903.png)
![Benzo[b]thiophene-2-carboxamide,3-chloro-4-fluoro-N-4-morpholinyl-(9ci)](/img/structure/B3489912.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3489916.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-biphenylcarboxamide](/img/structure/B3489920.png)
![2-[4-(4-nitrophenoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3489924.png)
![4-methoxy-3-nitro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B3489931.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone](/img/structure/B3489937.png)
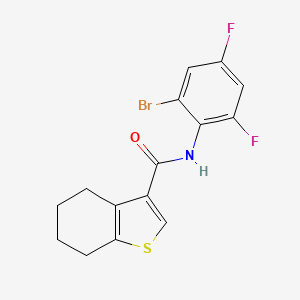
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-2,4,5-trimethoxybenzamide](/img/structure/B3489942.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3489957.png)
